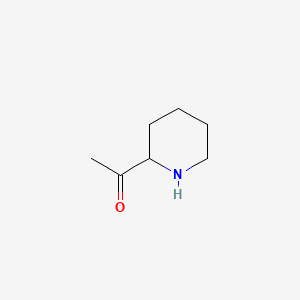

1-(Piperidin-2-yl)ethanone

Descripción

1-(Piperidin-2-yl)ethanone is an organic compound featuring a piperidine (B6355638) ring acetylated at the second position. As a chiral ketone derivative of piperidine, it serves as a versatile building block in synthetic chemistry. bldpharm.comnih.gov Its structure is a subject of interest in academic research due to the prevalence of the piperidine motif in biologically active molecules.

Chemical Properties of this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 97073-22-8 | bldpharm.com |

| Molecular Formula | C7H13NO | bldpharm.com |

| Molecular Weight | 127.18 g/mol | bldpharm.comnih.gov |

| IUPAC Name | This compound | bldpharm.com |

Structure

2D Structure

Propiedades

IUPAC Name |

1-piperidin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6(9)7-4-2-3-5-8-7/h7-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTKZOSFNVMLJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339765 | |

| Record name | 2-Acetylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97073-22-8 | |

| Record name | 2-Acetylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Piperidin 2 Yl Ethanone and Its Derivatives

Established Synthetic Routes for Piperidine (B6355638) Ethanone (B97240) Formation

Traditional methods for the synthesis of piperidine and its derivatives often rely on well-established reactions that have been refined over many years. These approaches include direct alkylation, oxidation of precursors, reductive processes, and condensation reactions.

Direct Alkylation Approaches

Direct alkylation strategies to form 1-(piperidin-2-yl)ethanone can be envisioned through the acylation of a pre-existing piperidine ring. The dominant reactivity of amines as nucleophiles makes N-acylation a common transformation. wikipedia.org The reaction of piperidine with an appropriate acetylating agent, such as acetyl chloride or acetic anhydride, readily yields N-acetylpiperidine.

While N-acylation is a straightforward method for producing N-substituted piperidines, the synthesis of C-substituted piperidines, such as those functionalized at the 2-position, requires more nuanced approaches. One strategy involves the metalation of a protected piperidine at the C2 position using a strong base, followed by quenching with an acetylating electrophile. youtube.com The regioselectivity of this process can be influenced by the nature of the protecting group on the nitrogen atom and the reaction conditions.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| N-Boc-piperidine | 1. s-BuLi, TMEDA, Et2O, -78 °C; 2. AcCl | N-Boc-2-acetylpiperidine | - | youtube.com (analogous) |

| Piperidine | Acetyl chloride, Base (e.g., Et3N), CH2Cl2 | N-acetylpiperidine | High | wikipedia.org (general) |

Note: The table provides representative examples of N-acylation and analogous C-acylation reactions.

Oxidative Methods in Piperidine Ethanone Synthesis

Oxidative methods provide another avenue for the synthesis of piperidine ethanones, typically by the oxidation of a suitable precursor such as a corresponding alcohol or alkyl group. For instance, the oxidation of 1-(piperidin-2-yl)ethanol would yield the desired ketone. A variety of oxidizing agents can be employed for the conversion of secondary alcohols to ketones, including chromium-based reagents (e.g., PCC, Collins reagent) and ruthenium tetroxide. vanderbilt.edu

Furthermore, the direct oxidation of a C-H bond at the 2-position of a suitably activated piperidine derivative can lead to the introduction of a carbonyl group. nih.govacs.org For example, the oxidation of N-protected 2-ethylpiperidine (B74283) could potentially yield this compound, although this transformation can be challenging and may require specific catalytic systems to achieve regioselectivity. The use of hypervalent iodine reagents has also been explored for the α-functionalization of N-protected piperidines, which can be precursors to N-acyliminium ions and subsequently converted to ketones. nih.gov

| Precursor | Oxidizing Agent | Product | Notes | Reference |

| 1-(Piperidin-2-yl)ethanol | PCC, CH2Cl2 | This compound | General method for 2° alcohol oxidation | vanderbilt.edu |

| N-Protected Piperidine | Hypervalent Iodine Reagents (e.g., (PhIO)n) | α-Functionalized Piperidine | Precursor for ketone formation | nih.gov |

Note: This table illustrates plausible oxidative transformations leading to the target compound.

Reductive Processes in Ketone and Aldehyde Transformations to Piperidine Ethanols and Ethanones

Reductive processes are fundamental in the synthesis of the piperidine core, often involving the cyclization of a linear precursor. Reductive amination of dicarbonyl compounds is a powerful method for constructing the piperidine ring. researchgate.netnih.gov For example, the reaction of a 1,5-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction of the intermediate imine or enamine, can yield a piperidine derivative. The choice of reducing agent is crucial and can range from sodium borohydride (B1222165) derivatives to catalytic hydrogenation. tandfonline.com

While not a direct route to this compound, these reductive amination methods are critical for synthesizing substituted piperidine scaffolds that can be further elaborated to the target molecule. For instance, a precursor containing an ester or another functional group that can be converted to an acetyl group can be incorporated into the starting dicarbonyl compound.

| Reactants | Reagents | Product | Key Feature | Reference |

| 1,5-Dicarbonyl compound, NH3 | NaBH3CN | Substituted Piperidine | Piperidine ring formation | researchgate.nettandfonline.com |

| Aldehyde, Piperidine | Borane-pyridine complex (BAP) | N-substituted Piperidine | Reductive amination of a pre-formed ring | tandfonline.com |

Note: The table highlights the role of reductive amination in forming the piperidine ring system.

Condensation Reactions for Piperidine Ethanone Derivatives

Condensation reactions, such as the Dieckmann condensation, are instrumental in the synthesis of cyclic ketones, including piperidinones which are key precursors to piperidines. dtic.milsciencemadness.orgsciencemadness.org The intramolecular condensation of a diester containing a nitrogen atom in the backbone leads to the formation of a β-keto ester with a piperidine ring. Subsequent hydrolysis and decarboxylation of this intermediate yield a piperidinone. tandfonline.comresearchgate.net For example, the Dieckmann cyclization of an N-substituted bis(carboxyethyl)amine derivative is a classic approach to 4-piperidones. tandfonline.com A similar strategy could be envisioned for the synthesis of 2-oxo-3-acetylpiperidine derivatives.

The Petrenko-Kritschenko piperidone synthesis is another example of a condensation reaction that forms the piperidine ring, involving the reaction of an aldehyde, a β-ketoester, and an amine. dtic.mil

| Reaction Type | Reactants | Product | Significance | Reference |

| Dieckmann Condensation | N-substituted bis(carboxyethyl)amine | Piperidinone β-keto ester | Formation of the piperidinone ring | dtic.miltandfonline.comresearchgate.net |

| Petrenko-Kritschenko | Aldehyde, β-ketoester, Amine | Substituted 4-Piperidone | One-pot piperidone synthesis | dtic.mil |

Note: The table showcases condensation reactions for the synthesis of piperidinone precursors.

Advanced Synthetic Strategies

Modern synthetic chemistry offers a range of advanced strategies for the construction of complex molecules like this compound, with a strong emphasis on catalytic methods for efficiency and selectivity.

Catalytic Methods in Piperidine Ethanone Synthesis

Catalytic methods have revolutionized the synthesis of functionalized piperidines, offering high levels of efficiency, regio-, and stereoselectivity. nih.govtandfonline.comepa.govorganic-chemistry.org Palladium-catalyzed annulation strategies have been developed to construct functionalized piperidines from acyclic precursors. nih.govepa.gov Similarly, iridium-catalyzed borrowing hydrogen methodologies allow for the synthesis of substituted piperidines from diols and amines. acs.org

For the synthesis of 2-substituted piperidines, rhodium-catalyzed C-H functionalization has emerged as a powerful tool. nih.gov By choosing the appropriate catalyst and directing group on the piperidine nitrogen, it is possible to achieve site-selective functionalization at the C2 position. This approach could be adapted for the introduction of an acetyl group or a precursor that can be converted to it. Furthermore, asymmetric catalytic methods can provide access to enantioenriched piperidine derivatives. acs.orgnih.govnih.gov For instance, iridium-catalyzed asymmetric hydrogenation of 2-alkylpyridines can yield chiral 2-alkylpiperidines with high enantioselectivity. nih.gov

| Catalyst System | Reaction Type | Product | Key Advantage | Reference |

| Pd-catalyst | Annulation | Functionalized Piperidine | Asymmetric synthesis possible | nih.govepa.gov |

| Ir-catalyst | Borrowing Hydrogen | Substituted Piperidine | Atom-efficient | acs.org |

| Rh-catalyst | C-H Functionalization | 2-Substituted Piperidine | Site-selective functionalization | nih.gov |

| InBr3-catalyst | Multicomponent Reaction | Highly Functionalized Piperidine | High efficiency, green solvent | tandfonline.com |

Note: This table summarizes various advanced catalytic methods for piperidine synthesis.

Metal-Catalyzed Cyclization Techniques

Metal-catalyzed reactions are a cornerstone in the synthesis of piperidine derivatives. Various transition metals, including palladium, rhodium, and gold, have been utilized to promote cyclization through different mechanistic pathways.

Palladium catalysis is prominent in the enantioselective synthesis of piperidines. For instance, the intramolecular 6-exo aza-Heck cyclization of alkenylcarbamates under redox-neutral conditions, employing a chiral P-O ligand, offers a route to chiral piperidines. nih.gov Another palladium-catalyzed approach involves the enantioselective aminochlorination of alkenes, which proceeds via a 6-endo cyclization to yield 3-chloropiperidines with excellent enantioselectivity. organic-chemistry.org While not directly yielding a 2-acetyl group, these methods establish the piperidine core which can be further functionalized.

Rhodium catalysts have been effectively used for the C-H functionalization of piperidines. By selecting the appropriate catalyst and amine protecting group, site-selective functionalization at the C2, C3, or C4 positions can be achieved. For example, Rh₂(R-TCPTAD)₄ catalyzes the C-H insertion at the C2 position of N-Boc-piperidine, providing a direct method to introduce substituents. nih.gov

Gold-catalyzed tandem reactions of enynyl esters represent another efficient strategy. This approach involves an acyloxy migration followed by an intramolecular [3+2] cycloaddition, leading to the formation of polyfunctionalized piperidines. nih.gov

| Catalyst System | Reaction Type | Key Features | Ref. |

| Palladium/Chiral P-O Ligand | 6-exo aza-Heck Cyclization | Redox-neutral, high enantioselectivity | nih.gov |

| Palladium/Pyridinyl-oxazoline (Pyox) | 6-endo Aminochlorination | Good yields, excellent enantioselectivity | organic-chemistry.org |

| Rh₂(R-TCPTAD)₄ | C2-H Functionalization | Site-selective insertion on N-Boc-piperidine | nih.gov |

| Gold Catalyst | Tandem Acyloxy Migration/[3+2] Cycloaddition | Efficient synthesis of polyfunctional piperidines | nih.gov |

Organocatalysis in Piperidine Ring Formation

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral piperidines. These methods often mimic biosynthetic pathways and provide access to enantiomerically enriched products.

A prominent example is the biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids. nih.gov This approach can yield natural products like pelletierine (B1199966) and its analogues in high enantiomeric excess (up to 97% ee). nih.govacs.org The use of L-proline as a catalyst is particularly effective in mediating Mannich reactions, which are crucial for building the piperidine scaffold. rsc.org Proline activates carbonyl compounds through the formation of an intermediate enamine, facilitating the subsequent cyclization. rsc.org

Furthermore, a hybrid bio-organocatalytic cascade has been developed, combining a transaminase with an organocatalyst. The transaminase generates a reactive cyclic imine intermediate in situ, which then undergoes a proline-catalyzed Mannich reaction with a ketone to form 2-substituted piperidines. rsc.org Another organocatalytic approach utilizes O-TMS protected diphenylprolinol to catalyze a domino Michael addition/aminalization process, leading to polysubstituted piperidines with excellent enantioselectivity. nih.govacs.org

| Organocatalyst | Reaction Type | Substrates | Key Advantages | Ref. |

| L-Proline | Biomimetic Mannich Reaction | Δ¹-Piperideine, Ketones | High enantioselectivity, biomimetic | nih.govrsc.org |

| Transaminase/L-Proline | Hybrid Cascade | ω-Chloroketones, Aliphatic Ketones | In situ generation of intermediates | rsc.org |

| O-TMS protected diphenylprolinol | Domino Michael addition/aminalization | Aldehydes, Trisubstituted nitroolefins | Formation of four contiguous stereocenters | nih.govacs.org |

Intramolecular Cyclization Pathways for Piperidine Ethanone Scaffolds

Intramolecular cyclization is a direct and efficient strategy for constructing the piperidine ring, where a pre-formed linear substrate containing the necessary functionalities undergoes ring closure. mdpi.com

Asymmetric Synthesis Approaches

Asymmetric synthesis is crucial for producing enantiomerically pure piperidine derivatives. A notable method involves a multi-component coupling reaction that assembles the piperidine ring through the sequential formation of four new chemical bonds. This approach can install the C-2 stereocenter with high diastereocontrol (90% de). nih.govrsc.org The strategy relies on the alkylation of a metalloenamine, generated from the ring-opening of a chiral 2-methyleneaziridine, with a 1,3-difunctionalized electrophile, followed by reduction and in situ cyclization. rsc.org

Biocatalytic methods, particularly the use of transaminases, have also been successfully employed for the asymmetric synthesis of 2-substituted pyrrolidines and piperidines from commercially available ω-chloroketones, achieving high enantiomeric excesses (>99.5% ee). acs.org

Radical C-H Amination and Cyclization

Radical-mediated reactions provide a powerful means to functionalize otherwise inert C-H bonds, enabling the synthesis of piperidines from acyclic amine precursors. The Hofmann-Löffler-Freytag reaction, a classic example of a radical relay mechanism, has been adapted for the enantioselective synthesis of chiral piperidines. nih.gov A catalytic, regio- and enantio-selective δ C-H cyanation of acyclic amines, enabled by a chiral copper catalyst, introduces a carbonyl equivalent at the δ-position. The resulting δ-amino nitriles can then be converted to chiral piperidines. nih.gov

Intramolecular radical C-H amination and cyclization can also be achieved using cobalt(II) catalysts or through electrolysis. nih.govmdpi.comresearchgate.net These methods involve the generation of an N-radical which then participates in the cyclization to form the piperidine ring. nih.gov

| Method | Catalyst/Reagent | Key Intermediate | Outcome | Ref. |

| Multi-component Coupling | Grignard Reagent/Chiral Aziridine | Metalloenamine | High diastereoselectivity (90% de) | nih.govrsc.org |

| Biocatalytic Cyclization | Transaminase | ω-Chloroketone | High enantioselectivity (>99.5% ee) | acs.org |

| δ C-H Cyanation | Chiral Copper Catalyst | N-centered radical | Enantioenriched δ-amino nitriles | nih.gov |

| Radical C-H Amination | Cobalt(II) or Electrolysis | N-radical | Piperidine ring formation | nih.govmdpi.com |

Electrophilic Cyclization Strategies

Electrophilic cyclization is a common strategy for the synthesis of various heterocyclic compounds, including piperidines. mdpi.com This process typically involves the activation of a double or triple bond by an electrophile, followed by the nucleophilic attack of a tethered nitrogen atom to close the ring. For instance, the acid-mediated functionalization of an alkyne can lead to an enamine, which generates an iminium ion. Subsequent reduction of this intermediate results in the formation of the piperidine ring. mdpi.com

Aza-Michael Reaction in Piperidine Construction

The intramolecular aza-Michael addition is a powerful and frequently used method for the synthesis of piperidines. mdpi.comntu.edu.sgrsc.org This reaction involves the nucleophilic addition of an amine to an electron-deficient alkene or alkyne within the same molecule. The endo-aza-Michael addition, in particular, has been applied in the synthesis of piperidines, although it is less common than the exo-variant. ntu.edu.sg

Organocatalytic enantioselective intramolecular aza-Michael reactions have been developed to produce enantiomerically enriched protected piperidines. For example, the combination of a quinoline-based organocatalyst and trifluoroacetic acid as a co-catalyst can afford 2,5-disubstituted and 2,5,5-trisubstituted piperidines in good yields. mdpi.com

Intermolecular Bond Formation Methodologies

The synthesis of this compound and its derivatives relies on key intermolecular bond-forming reactions. The strategic formation of specific carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds is fundamental to constructing the target molecule from simpler, acyclic precursors.

C-N and C-C Bond Formation Mechanisms

The construction of the piperidine ring, a core component of this compound, is often achieved through double reductive amination, a powerful method for C-N bond formation. This process typically involves the reaction of a dicarbonyl compound with an amine. chim.it For the synthesis of a piperidine ring, a 1,5-dicarbonyl compound serves as the substrate. The reaction proceeds through the initial formation of an imine or enamine at one carbonyl group, followed by an intramolecular cyclization via a second imine formation, and finally, a double reduction to yield the saturated heterocyclic ring. The use of ammonia or a primary amine as the nitrogen source is common in this approach. chim.it

The formation of the C-C bond to introduce the acetyl group at the C-2 position of the piperidine ring can be accomplished through several mechanisms. One common approach is the acylation of a pre-formed piperidine derivative. This can involve the reaction of an organometallic piperidine species (e.g., a Grignard or organolithium reagent) with an acetylating agent like acetyl chloride or acetic anhydride. Alternatively, C-C bond formation can be part of the ring construction itself, for instance, in cyclization strategies where the acetyl group is already present on one of the precursors. nih.gov Enzymatic strategies, though less common for this specific compound, also offer highly selective methods for C-C bond formation via electrophilic substitution on aromatic heterocycles, a principle that could be adapted to related syntheses. nih.gov

Reductive Amination Protocols

Reductive amination is a cornerstone for the synthesis of amine-containing compounds, including the piperidine ring system. This reaction class combines the formation of an imine from a carbonyl compound and an amine with its simultaneous or subsequent reduction to the corresponding amine. The double reductive amination of 1,5-dicarbonyl compounds is particularly effective for creating the piperidine skeleton. chim.it

A wide range of reducing agents can be employed, each with specific advantages concerning reactivity, selectivity, and mildness of conditions. organic-chemistry.org The choice of reagent can be critical, especially when other functional groups are present in the molecule. For instance, sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are popular choices as they are less reactive towards ketones and aldehydes than sodium borohydride, allowing for the controlled reduction of the intermediate iminium ion. organic-chemistry.org Other protocols utilize catalytic hydrogenation or alternative hydrides.

The following table summarizes various reducing agents and conditions used in reductive amination protocols that are applicable to piperidine synthesis.

| Reducing Agent | Typical Substrates | Solvent | Conditions | Reference |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Methanol (MeOH) | pH control often required | organic-chemistry.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Dichloromethane (DCM), Acetonitrile (MeCN) | Mild, acidic conditions | organic-chemistry.org |

| Borane-trimethylamine (BH₃·NMe₃) | Amines with CO₂ | Not specified | Metal-free | organic-chemistry.org |

| Phenylsilane (PhSiH₃) | Aldehydes, Ketones | Not specified | Catalyzed by Dibutyltin dichloride | organic-chemistry.org |

| Hydrogen (H₂) | Dicarbonyl compounds | Not specified | 35 atm, with Ammonia | chim.it |

| N-Methylpiperidine Zinc Borohydride | Aldehydes, Ketones | Methanol (MeOH) | Room temperature, neutral conditions | researchgate.net |

| Borane triethylamide (BH₃·NEt₃) | Aldehydes, Ketones | Not specified | Mild conditions, dual function catalyst/reductant | rsc.org |

One-Pot Synthesis and Functionalization Protocols

One-pot synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and time. For derivatives of this compound, one-pot procedures can be designed to combine ring formation and subsequent functionalization. rsc.orgnih.gov

For example, a one-pot stereoselective reaction has been reported for the synthesis of complex piperidinyl amidrazones. This process involves the reaction of N-(aryl)propanehydrazonoyl chlorides with aromatic aldehydes in the presence of piperidine, which acts as both a nucleophile and a base to facilitate the multi-step transformation. nih.gov Similarly, radiolabeled piperazine (B1678402) derivatives have been synthesized using a one-pot, two-step method, highlighting the utility of this approach for creating complex molecules efficiently. rsc.orgrsc.orgnih.gov These examples underscore the potential for developing a one-pot protocol for this compound, potentially combining the piperidine ring formation via double reductive amination with an in-situ acylation step.

Stereoselective Synthesis of Chiral this compound Isomers

Since the C-2 position of this compound is a stereocenter, controlling its configuration is crucial for applications where specific enantiomers or diastereomers are required. Stereoselective synthesis aims to produce a single, desired stereoisomer.

One powerful strategy for achieving this is through asymmetric synthesis. For related piperidine structures, such as piperidin-2,4-diones, an asymmetric route has been developed that utilizes a chiral auxiliary. ucl.ac.uk This method involves an asymmetric Michael addition, where the chiral auxiliary guides the incoming nucleophile to one face of the molecule, thereby establishing the desired stereochemistry. The auxiliary can then be removed in a subsequent step.

Another approach involves the use of chiral catalysts. For instance, osmium tetroxide dihydroxylation catalyzed by a chiral ligand has been used to create chiral diols that are precursors to complex tetracyclic systems containing a substituted piperidine-like ring. pageplace.de Furthermore, stereoselectivity can be achieved in one-pot reactions, as demonstrated in the synthesis of (1E,2Z,3E)-1-(piperidin-1-yl)-1-(arylhydrazono)-2-[(benzoyl/benzothiazol-2-oyl)hydrazono]-4-(aryl1)-but-3-enes, where the geometry of the final product was confirmed by X-ray analysis. nih.gov These methodologies provide a framework for the development of a stereoselective synthesis of the (R)- or (S)-enantiomer of this compound.

Precursor Reactivity and Intermediate Formations

The reactivity of specific precursors is a critical consideration in the synthesis of this compound and its derivatives. The interaction between electrophilic and nucleophilic species dictates the formation of key intermediates and the final product.

Reactions Involving 2-Chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone and Piperidine

The reaction between a precursor such as 2-Chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone and piperidine is a representative example of nucleophilic substitution. The precursor is an α-chloro ketone, which contains a highly electrophilic carbon atom adjacent to the carbonyl group, further activated by the chlorine atom's electron-withdrawing nature.

Piperidine, as a secondary amine, is a potent nucleophile. The lone pair of electrons on the nitrogen atom will readily attack the electrophilic α-carbon, displacing the chloride ion in a classic Sₙ2 reaction. This results in the formation of a new C-N bond and yields an α-amino ketone intermediate, specifically 2-(piperidin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone. In some cases, piperidine may also act as a base, promoting elimination or other side reactions, depending on the substrate and reaction conditions. nih.gov The general reactivity of α-halo ketones with nucleophiles like amines is a well-established and fundamental transformation in organic synthesis.

Hydrazone Formation from Piperidine Ethanone Analogues

Hydrazone synthesis represents a robust and versatile method for modifying the carbonyl group present in this compound and its analogues. This reaction involves the condensation of a ketone with a hydrazine (B178648) derivative, typically in an alcoholic solvent, often with acid catalysis, to yield the corresponding hydrazone. wikipedia.orgkhanacademy.org This transformation is significant as it introduces the azomethine (–C=N–NH–) functional group, which is a key structural motif in many biologically active compounds. Current time information in Bangalore, IN.libretexts.org

The general procedure involves refluxing the piperidine ethanone analogue with a substituted or unsubstituted hydrazine (such as hydrazine hydrate (B1144303) or a substituted benzoyl hydrazide) in a solvent like ethanol (B145695) or methanol. wikipedia.org A catalytic amount of acid, such as glacial acetic acid, is often added to facilitate the reaction. wikipedia.org The reaction progress can be monitored using thin-layer chromatography (TLC). Upon completion, the resulting hydrazone product often precipitates from the solution upon cooling and can be purified by filtration and recrystallization. wikipedia.org

Research has demonstrated the synthesis of hydrazones from various ketone-containing heterocyclic compounds, including piperidine analogues. chemistrysteps.com For instance, new benzoyl hydrazones have been successfully synthesized from ethyl 4-oxopiperidine-1-carboxylate and 2,6-diphenylpiperidin-4-one. chemistrysteps.com These reactions confirm the applicability of hydrazone formation to the piperidine core. The resulting hydrazone derivatives are typically characterized using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm the presence of the characteristic C=N imine linkage and other key functional groups. Current time information in Bangalore, IN.

The table below summarizes representative conditions for hydrazone formation.

| Ketone Precursor | Reagent | Solvent | Conditions | Product Type |

| Aromatic/Heterocyclic Ketone | Hydrazide (e.g., Isonicotinohydrazide) | Ethanol (EtOH) | Reflux with catalytic glacial acetic acid, 3-4 hours | Hydrazide-hydrazone |

| Ethyl 4-oxopiperidine-1-carboxylate | Substituted Benzoyl Hydrazides | Ethanol (EtOH) | Reflux | N-Acylhydrazone |

| 2,6-Diphenylpiperidin-4-one | Substituted Benzoyl Hydrazides | Ethanol (EtOH) | Reflux | N-Acylhydrazone |

Ketalization Reactions for Functional Group Modification

Ketalization is a widely employed synthetic strategy for the protection of ketone functional groups, such as the one present in this compound. wikipedia.orgchemistrysteps.com This reaction temporarily converts the reactive carbonyl group into a stable ketal, which is inert to a wide range of reaction conditions, particularly those involving strong bases and nucleophiles like Grignard reagents or metal hydrides. libretexts.orgyoutube.com

The most common method for ketalization involves reacting the ketone with a diol, typically ethylene (B1197577) glycol, in the presence of an acid catalyst. khanacademy.orgyoutube.comquimicaorganica.org Common catalysts include p-toluenesulfonic acid (p-TsOH) or mineral acids like sulfuric acid (H₂SO₄). acs.org The reaction is an equilibrium process, and to drive it to completion, the water formed as a byproduct is continuously removed, often by azeotropic distillation using a Dean-Stark apparatus. libretexts.org This results in the formation of a cyclic ketal, which is particularly stable due to the formation of a five-membered 1,3-dioxolane (B20135) ring. youtube.comyoutube.com

This functional group modification is crucial in multi-step syntheses where a subsequent reaction needs to be performed on another part of the molecule without affecting the ketone. For example, if a reaction were planned on the piperidine nitrogen or another substituent, protecting the acetyl group as a ketal would prevent unwanted side reactions. chemistrysteps.comquimicaorganica.org

Once the desired transformations are complete, the ketal protecting group can be easily removed. This deprotection step is typically achieved by hydrolysis using aqueous acid, which regenerates the original ketone functional group. wikipedia.orgyoutube.com The reversibility and the stability of the ketal group under non-acidic conditions make it an excellent choice for functional group modification in the synthesis of complex piperidine derivatives. chemistrysteps.com The existence of commercially available ketal-protected piperidines, such as 4-(1,3-Dioxolan-2-yl)piperidine, underscores the practical utility of this synthetic approach. bldpharm.com

The table below illustrates a typical ketalization reaction for a piperidine ethanone analogue.

| Ketone Precursor | Reagent | Catalyst | Conditions | Product |

| This compound | Ethylene Glycol | p-Toluenesulfonic acid (p-TsOH) | Reflux in Toluene with Dean-Stark trap | 2-(2-Methyl-1,3-dioxolan-2-yl)piperidine |

Advanced Structural Characterization and Conformational Analysis of 1 Piperidin 2 Yl Ethanone Analogues

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental tools for determining the molecular structure of organic compounds. For 1-(Piperidin-2-yl)ethanone and its derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of piperidine (B6355638) derivatives in solution. Both ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

In the ¹H NMR spectrum of this compound, the protons on the piperidine ring exhibit complex splitting patterns due to spin-spin coupling. The proton at the C2 position (the chiral center) is coupled to the adjacent methylene (B1212753) protons at C3 and the N-H proton, appearing as a multiplet. The acetyl group's methyl protons typically appear as a sharp singlet in the upfield region. The N-H proton of the secondary amine is often a broad signal that can be identified by its disappearance upon D₂O exchange. acs.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the acetyl group is highly deshielded and appears at the downfield end of the spectrum (typically >200 ppm). The carbons of the piperidine ring appear in the aliphatic region, with their specific chemical shifts influenced by their position relative to the nitrogen atom and the acetyl substituent. doi.org The analysis of chemical shifts and coupling constants, often aided by two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the unambiguous assignment of all proton and carbon signals and provides insight into the ring's conformation. researchgate.net

Table 1: Illustrative NMR Data for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -CH ₃ (acetyl) | ~2.1 (s, 3H) | ~25.0 |

| -NH - | Broad, variable | - |

| Piperidine C2-H | ~3.0 (m, 1H) | ~58.0 |

| Piperidine C=O | - | ~210.0 |

| Piperidine Ring CH₂ | 1.4-1.9 (m), 2.6-3.1 (m) | ~25.0, ~27.0, ~46.0 |

| Note: This table presents expected chemical shift ranges based on data for analogous structures. acs.orgdoi.org "s" denotes singlet, and "m" denotes multiplet. |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. For this compound, the key characteristic absorptions are from the ketone carbonyl (C=O) group and the secondary amine (N-H) group.

The C=O stretching vibration of the ketone is typically strong and sharp, appearing in the region of 1700-1725 cm⁻¹. The N-H stretching vibration of the secondary amine gives rise to a moderate absorption in the 3300-3500 cm⁻¹ range. Additionally, C-H stretching and bending vibrations from the aliphatic ring and methyl group appear below 3000 cm⁻¹. whiterose.ac.uk

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 (moderate) |

| Aliphatic C-H | Stretch | 2850 - 2960 (strong) |

| Ketone (C=O) | Stretch | 1700 - 1725 (strong) |

| N-H | Bend | 1550 - 1650 (variable) |

| Note: This table summarizes characteristic IR frequencies for the primary functional groups. |

Mass spectrometry (MS) provides two critical pieces of information: the precise molecular weight of the compound and structural details based on its fragmentation pattern upon ionization. For this compound (C₇H₁₃NO), the molecular weight is 127.18 g/mol . nist.gov

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is observed at m/z = 127. The fragmentation of this ion is predictable based on the structure. The most common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). libretexts.org For this compound, this would lead to two primary fragmentation routes:

Loss of the methyl radical (•CH₃) to give a fragment at m/z = 112.

Loss of the acetyl group (CH₃CO•) to give the piperidinyl cation at m/z = 84. This is often a dominant peak in the spectrum.

Further fragmentation of the piperidine ring itself can also occur, leading to a complex pattern of lower mass ions. libretexts.orgwhitman.edu

Table 3: Electron Ionization Mass Spectrometry Fragmentation of this compound

| m/z Value | Proposed Fragment | Significance |

| 127 | [C₇H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 112 | [M - CH₃]⁺ | Loss of a methyl radical |

| 84 | [M - COCH₃]⁺ | Loss of the acetyl group (α-cleavage) |

| Data sourced from the NIST WebBook for 2-Acetylpiperidine. nist.gov |

Crystallographic Studies and Molecular Architecture

While spectroscopic methods reveal the structure and conformation in solution or the gas phase, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state at atomic resolution.

Obtaining a suitable single crystal of a piperidine derivative allows for its precise three-dimensional structure to be determined. X-ray diffraction analysis provides accurate data on bond lengths, bond angles, and torsional angles, which define the molecule's conformation. Studies on related substituted piperidines show they crystallize in common crystal systems like monoclinic or triclinic, with space groups such as P2₁/c or P-1 being frequent. researchgate.netnih.gov This analysis is the gold standard for confirming the relative stereochemistry and the preferred solid-state conformation of the piperidine ring and its substituents.

Table 4: Representative Crystallographic Data for a Substituted Piperidine Analogue

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.3081 |

| b (Å) | 11.2191 |

| c (Å) | 19.8399 |

| β (°) | 96.133 |

| Note: Data from a representative substituted piperidine structure to illustrate typical parameters. |

The six-membered piperidine ring is not planar and, similar to cyclohexane, can adopt several conformations to minimize steric and torsional strain. The most stable and common conformation is the chair form. libretexts.org Other higher-energy conformations include the boat and the twist-boat (or skew-boat) forms. libretexts.orgiscnagpur.ac.in

In the chair conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. For a 2-substituted piperidine like this compound, the acetyl group can be in either an axial or equatorial position, and these two chair conformers can interconvert via a process known as ring-flipping. Generally, bulky substituents prefer the more sterically favorable equatorial position to avoid 1,3-diaxial interactions. iscnagpur.ac.in

The boat conformation is significantly less stable than the chair (by about 7.0 kcal/mol for cyclohexane) due to torsional strain from eclipsed bonds and steric repulsion between the "flagpole" hydrogens. libretexts.orgquora.com However, in certain substituted N-acylpiperidines, boat or twist-boat conformations can become more populated or even preferred. researchgate.netnih.gov The equilibrium between chair and boat forms can be influenced by the nature of substituents and their interactions within the molecule. Detailed NMR studies and computational analysis are often used to determine the relative populations and energy differences between these conformations in solution. researchgate.netresearchgate.net

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of piperidine derivatives is significantly influenced by a variety of intermolecular interactions, with hydrogen bonding playing a pivotal role in the formation of their supramolecular architectures. In analogues of this compound, the piperidine ring, typically adopting a chair conformation, and its substituents dictate the nature and pattern of these interactions.

In the crystal structures of related compounds, such as 2,2-dichloro-1-(piperidin-1-yl)ethanone, molecules are linked into inversion dimers by pairs of C-H⋯O hydrogen bonds. researchgate.netnih.goviucr.org These interactions occur between the dichloromethyl group and the carbonyl oxygen atom, resulting in the formation of R²₂(8) graph-set motifs. researchgate.netnih.gov These dimers can further be linked into more complex structures, such as ladder-like arrangements, through other weak interactions like O⋯Cl contacts. researchgate.netnih.goviucr.org

Similarly, in 1-(piperidin-1-yl)butane-1,3-dione, C-H⋯O hydrogen bonds are responsible for the formation of two-dimensional layered arrangements. The carbonyl oxygen atom acts as an acceptor for bifurcated hydrogen bonds from methyl and methylene groups. The presence of N-H and C=O groups in piperidine-based enaminones, such as (2Z)-1-(4-bromophenyl)-2-(piperidin-2-ylidene)ethanone, leads to bifurcated intra- and intermolecular hydrogen bonds, forming centrosymmetric dimers. iucr.org These dimers are further connected into chains through weak C-H⋯Br interactions. iucr.org

The hydrogen bonding network can also involve other functional groups present in the analogues. For instance, in 1-benzyl-6-fluoro-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-(piperidin-1-yl)quinolin-4-one, strong O-H⋯O bonds and weak C-H⋯O hydrogen bonds involving solvent molecules and parts of the main molecule contribute to the crystal packing. nih.gov These varied interactions highlight the complexity and importance of hydrogen bonding in defining the solid-state structure of piperidine derivatives.

Hirshfeld Surface Analysis for Crystal Packing

In a study of N-acetyl-t-3-methyl-r-2,c-6-di-phenyl-piperidine, a related compound, Hirshfeld surface analysis indicated that H⋯H contacts make the most significant contribution to the crystal packing, accounting for 73.2% of the interactions. nih.gov This is followed by C⋯H (18.4%) and O⋯H (8.4%) interactions, underscoring the importance of van der Waals forces and hydrogen bonds in the molecular assembly. nih.gov

Similarly, for 1-(2,5-dimethoxyphenyl)-2,2,6,6-tetramethylpiperidine, the analysis showed that molecules are linked by C-H⋯O hydrogen bonds, forming chains within the crystal. nih.gov In more complex systems like certain coordination polymers involving piperidine-functionalized ligands, Hirshfeld surface analysis has shown that H⋯O/O⋯H, H⋯H, H⋯N/N⋯H, and H⋯C/C⋯H interactions are the most significant contributors to the crystal packing. mdpi.com

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a visual representation of these interactions. Sharp peaks in these plots are indicative of strong intermolecular interactions like hydrogen bonds, while more diffuse regions represent weaker van der Waals contacts. nih.gov This detailed analysis of intermolecular contacts is crucial for understanding the packing efficiency and polymorphism of these compounds.

Thermal Stability Investigations

The thermal stability of chemical compounds is a critical parameter for their handling, storage, and application. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate the thermal properties of materials, providing information on decomposition temperatures, phase transitions, and thermal degradation pathways.

Thermogravimetric Analysis (TGA)

In another study, the thermal properties of novel P-N compounds containing a tetramethylpiperidine (B8510282) moiety were investigated. The TGA curves showed that these compounds begin to degrade at around 200°C, with residues of 1.1-4.9% remaining at 600°C. asianpubs.org The thermal stability of a compound is influenced by its molecular structure and the intermolecular forces in the solid state. For example, the thermal stability of Schiff bases derived from 2-(piperidin-4-yl)ethanamine (B1607912) was found to vary with the substituent on the thiophene (B33073) ring, with one derivative showing stability up to 210°C. nih.gov

A study on 1-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone also reported the use of TGA to analyze its thermal stability, indicating the importance of this technique in characterizing such complex piperidine derivatives. researchgate.net

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry provides information on the thermal transitions of a substance, such as melting points, glass transitions, and crystallization events. For piperidine itself, DSC traces show a melting point around -9°C. researchgate.net For derivatives, the melting point and other thermal transitions are highly dependent on the substituents.

For example, various polymorphs and pseudomorphs of antihistaminic piperidine derivatives exhibit distinct DSC thermograms. One polymorph showed a melt endotherm with an onset in the range of 195-199°C, while another showed a melting point in the range of 166-171°C. google.com A pseudomorph displayed a large broad endotherm below 100°C and a smaller endothermic peak around 124-126°C. google.com These differences highlight the impact of crystal packing on the thermal properties of the compounds.

In a study of 1-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone, DSC was used alongside TGA to analyze its thermal stability. researchgate.net The melting point of a related compound, 3-(2-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-yl heptadecanoate, was determined to be 336–337 °C, with thermal decomposition occurring during melting. nih.gov

The following table summarizes available thermal analysis data for some piperidine derivatives, illustrating the range of thermal stabilities and transitions observed in this class of compounds.

| Compound Name | TGA Decomposition Onset (°C) | DSC Melting Point (°C) |

| Ni(II) bis-piperidine benzoylacetonate | 110 akjournals.comakjournals.com | - |

| Cd(II) bis-piperidine benzoylacetonate | 50 akjournals.comakjournals.com | - |

| P-N tetramethylpiperidine derivative A | ~200 asianpubs.org | - |

| P-N tetramethylpiperidine derivative B | - | - |

| Schiff base of 2-(piperidin-4-yl)ethanamine | 210 nih.gov | - |

| Antihistaminic piperidine derivative (Form I) | - | 195-199 google.com |

| Antihistaminic piperidine derivative (Form III) | - | 166-171 google.com |

| 3-(Azoniaspiro)piperidinium dibromide monohydrate | - | 336-337 (decomposes) nih.gov |

Pharmacological and Biological Activities of 1 Piperidin 2 Yl Ethanone Derivatives

Broad-Spectrum Biological Activity Profiles of Piperidine (B6355638) Derivatives

The unique chemical structure of piperidine and its derivatives allows for modifications that result in a broad range of pharmacological activities. nih.gov These heterocyclic compounds are a cornerstone in the development of new pharmaceuticals, with research highlighting their potential as antimicrobial, anti-inflammatory, and anticancer agents. sci-hub.se

Antimicrobial Activity Studies

Piperidine derivatives have demonstrated notable efficacy against a variety of microbial pathogens, including both bacteria and fungi.

Research has shown that newly synthesized piperidone derivatives possess significant in vitro antibacterial activity. sci-hub.se Studies using the paper disc diffusion method have evaluated these compounds against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. sci-hub.se

One study found that a piperidone derivative containing a nitrile group exhibited greater antibacterial activity against S. aureus, B. subtilis, E. coli, and P. aeruginosa than the standard reference drug, ciprofloxacin. sci-hub.se Another derivative, identified as compound 5a, showed excellent activity against Bacillus subtilis and activity comparable to the standard, streptomycin, against Staphylococcus aureus at concentrations of 1 and 0.5 mg/mL. sci-hub.se

Furthermore, certain 4-piperazinylquinoline hybrid derivatives have shown promise, particularly against Gram-positive bacteria. nih.gov Compound 5k from a synthesized series demonstrated significant antibacterial activity against a reference strain of S. aureus. nih.gov Disubstituted piperazines have also been investigated, with one compound (3k) being the most potent in a series, although Staphylococcus aureus was found to be the most resistant bacterium. nih.gov However, three other compounds from the same series (3d, 3g, and 3k) were more potent than ampicillin (B1664943) against methicillin-resistant S. aureus (MRSA). nih.gov Compound 3d also showed better activity than ampicillin against P. aeruginosa, and 3g was more effective against E. coli. nih.gov

A novel compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), has exhibited potent antimicrobial activity against strains of Staphylococcus epidermidis, S. aureus, and MRSA, suggesting it has both bacteriostatic and bactericidal effects. nih.gov

Table 1: Antibacterial Activity of Selected Piperidine Derivatives

| Compound/Derivative | Test Organism | Activity Noted | Source |

|---|---|---|---|

| Nitrile-containing piperidone (5d) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Better than Ciprofloxacin | sci-hub.se |

| Piperidone derivative (5a) | Bacillus subtilis | Excellent activity at 1 and 0.5 mg/mL | sci-hub.se |

| Piperidone derivative (5a) | Staphylococcus aureus | Similar to Streptomycin at 1 and 0.5 mg/mL | sci-hub.se |

| 4-Piperazinylquinoline (5k) | Staphylococcus aureus | Significant activity | nih.gov |

| Disubstituted piperazine (B1678402) (3k) | Listeria monocytogenes | Most potent in series | nih.gov |

| Disubstituted piperazine (3d, 3g, 3k) | Methicillin-resistant S. aureus (MRSA) | More potent than Ampicillin | nih.gov |

| Disubstituted piperazine (3d) | Pseudomonas aeruginosa | Better than Ampicillin | nih.gov |

| Disubstituted piperazine (3g) | Escherichia coli | More efficient than Ampicillin | nih.gov |

The antifungal potential of piperidine derivatives is also a significant area of research. A series of sixteen novel thiazolidinone derivatives synthesized from 2-(piperidin-1-yl)ethylamine were evaluated for their in vitro antifungal activities against seven different fungi, including Candida albicans, Candida parapsilosis, and Rhodotorula sp. nih.gov

The most promising results were observed against Rhodotorula sp. nih.gov Two specific thiazolidinones, 4h and 4l, were found to be 1.6 times more active than the standard drug fluconazole. nih.gov Additionally, compounds 3d, 3g, and 3k from a series of disubstituted piperazines were tested for antifungal activity, with compound 3k showing the best results. nih.gov In this study, Trichoderma viride was the most sensitive fungus, while Aspergillus fumigatus was the most resistant. nih.gov Other research has also highlighted the antifungal properties of piperazine-based derivatives, with some compounds showing good activity. researchgate.net

Minimum Inhibitory Concentration (MIC) is a key measure of antimicrobial effectiveness. For antifungal thiazolidinone derivatives, two compounds (4h and 4l) demonstrated both MIC and Minimum Fungicidal Concentration (MFC) values of 16.5 μg/mL against Rhodotorula sp. nih.gov Four other derivatives from the same series showed MIC and MFC values of 25 μg/mL, which is comparable to the standard drug. nih.gov

In antibacterial studies, 4-piperazinylquinoline derivatives showed MIC values ranging from 3.9 to 7.8 μM against Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and Escherichia coli. nih.gov Another derivative with a hydrazone moiety had an MIC of 2 μM against S. aureus. nih.gov The compound 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) had an MIC of 2.5 µg/mL against both S. epidermidis and S. aureus. nih.gov

Table 2: MIC Values of Selected Piperidine Derivatives

| Compound/Derivative | Test Organism | MIC Value | Source |

|---|---|---|---|

| Thiazolidinones (4h, 4l) | Rhodotorula sp. | 16.5 µg/mL | nih.gov |

| Thiazolidinones (4b, 4e, 4g, 4k) | Rhodotorula sp. | 25 µg/mL | nih.gov |

| 4-Piperazinylquinolines (1a, 1b) | S. aureus, P. aeruginosa, B. subtilis, E. coli | 3.9–7.8 μM | nih.gov |

| 4-Piperazinylquinoline (3) | S. aureus | 2 μM | nih.gov |

| 2-(piperazin-1-yl)naphtho[...]dione (PNT) | S. epidermidis (NBRC 100911) | 2.5 ± 2.2 µg/mL | nih.gov |

Anti-inflammatory Properties

Piperidine derivatives are recognized for their potential as anti-inflammatory agents. researchgate.netsci-hub.se A specific derivative, 1-(2-ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-yl propionate (B1217596) (EPPP), complexed with β-cyclodextrin (EPPPβCD), has been studied for its ability to modulate immune responses and resolve aseptic inflammation. nih.gov This complex was shown to reduce CD4+CD25+ fractions of regulatory T lymphocytes at the beginning of inflammation, which is believed to help hasten its resolution. nih.gov The development of such piperidine derivatives offers a new avenue for creating treatments to control and mitigate inflammation. nih.gov

Anticancer and Antitumor Activities

The piperidine scaffold is frequently utilized in the design of anticancer drugs. mdpi.comnih.gov These compounds can trigger various molecular pathways that lead to the apoptosis of cancer cells. nih.gov

Several piperidine derivatives have been synthesized and tested for their anticancer properties. One such derivative, compound 17a, has demonstrated effective anti-prostate cancer activity by targeting androgen receptor (AR) signaling. nih.gov Another example is a spirooxindolopyrrolidine-embedded piperidinone, which induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug, bleomycin. mdpi.com

Derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one were evaluated for their antiproliferative effects against four human cancer cell lines. nih.gov Among them, compounds 6d, 6e, and 6i displayed good activity against all tested cell lines except K562. nih.gov

Furthermore, a series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs have been identified as selective GLS1 inhibitors. nih.gov One superior derivative, compound 24y, showed potent inhibition of GLS1 kinase with an IC50 value of 68 nM and exhibited antitumor activity in A549 and HCT116 xenograft tumor models. nih.gov

Antiviral Potentials

Derivatives of the piperidine scaffold have demonstrated notable promise as antiviral agents, exhibiting activity against a range of viruses. Research in this area has explored various structural modifications of the piperidine ring to optimize antiviral efficacy.

One area of investigation has been the development of piperidinyl amidrazones. These compounds have shown significant antiviral activity, particularly against herpes simplex virus type 1 (HSV-1). In one study, a series of (1E,2Z,3E)-1-(piperidin-1-yl)-1-(arylhydrazono)-2-[(benzoyl/benzothiazol-2-oyl)hydrazono]-4-(aryl)-but-3-enes were synthesized and evaluated for their ability to inhibit viral replication. Notably, compound 7d in this series was found to reduce the number of viral plaques of HSV-1 by 67%, an effect that was comparable to the reference drug Aphidicolin nih.gov.

Further research into N-substituted piperidine derivatives has revealed their potential against influenza viruses. A study focusing on new derivatives of N-substituted piperidines tested their efficacy against the influenza A/H1N1 virus. Several compounds demonstrated the ability to inhibit viral replication. For instance, at concentrations of 0.0650 and 0.0325 mg/mL, one of the tested compounds inhibited the replication of 100 infectious doses of the virus by 2.0 log₂ compared to the control group nih.gov. Another compound in the study reduced the viral load by 2.0 log₂ at a concentration of 0.035 mg/mL nih.gov.

Additionally, derivatives of the natural alkaloids anabasine (B190304) and cytisine (B100878), which contain a piperidine or a structurally related ring system, have been investigated for their virucidal properties. Acyl derivatives of these alkaloids incorporating an adamantane (B196018) fragment have shown moderate antiviral activity against influenza A/H3N2 and A/H1N1 strains. These compounds were capable of reducing the infectivity of the influenza virus by more than 1 log, which corresponds to a 90% loss of viral infectivity, highlighting their potential as agents that can neutralize extracellular virions.

| Derivative Class | Virus | Key Findings | Reference |

| Piperidinyl amidrazones | Herpes Simplex Virus-1 (HSV-1) | Compound 7d reduced viral plaques by 67%. | nih.gov |

| N-substituted piperidines | Influenza A/H1N1 | Inhibition of viral replication by 2.0 log₂. | nih.gov |

| Anabasine and cytisine derivatives | Influenza A (H3N2, H1N1) | Reduction of viral infectivity by >1 log. |

Neuropharmacological and Central Nervous System (CNS) Activities

The versatility of the 1-(piperidin-2-yl)ethanone scaffold and its analogues has been extensively explored for the development of agents targeting the central nervous system. These compounds have shown a broad spectrum of activities, including antidepressant, antipsychotic, analgesic, neuroprotective, and cholinolytic effects.

Antidepressant Effects of Piperidine Ethanone (B97240) Analogues

Several classes of piperidine ethanone analogues have been investigated for their potential as antidepressant agents. The natural alkaloid piperine (B192125), which contains a piperidine moiety, and its derivatives have demonstrated significant antidepressant-like effects in preclinical models. Chronic administration of piperine and its derivative, antiepilepsirine, has been shown to reduce immobility time in the forced swimming test and tail suspension test, which are common behavioral assays for antidepressant activity nih.gov. The antidepressant properties of piperine are thought to be mediated through the regulation of the serotonergic system, while antiepilepsirine appears to act on both the serotonergic and dopaminergic systems nih.gov. Specifically, chronic treatment with piperine was found to enhance serotonin (B10506) levels in the hypothalamus and hippocampus nih.gov. In another study, the combination of piperine with trans-resveratrol produced a synergistic antidepressant-like effect, which was associated with the potentiation of the monoaminergic system in the brain nih.gov.

Synthetic derivatives of piperidine have also been a focus of antidepressant research. A study on 1-aryl-3-[(4-benzyl)piperidine-1-yl]propane derivatives identified several compounds that exhibited a clear antidepressant-like effect by significantly decreasing immobility in the forced swimming test.

| Compound/Derivative | Model | Key Findings | Mechanism of Action | Reference |

| Piperine | Forced Swimming Test, Tail Suspension Test | Reduced duration of immobility. | Regulation of the serotonergic system. | nih.gov |

| Antiepilepsirine | Forced Swimming Test, Tail Suspension Test | Reduced duration of immobility. | Dual regulation of serotonergic and dopaminergic systems. | nih.gov |

| Piperine with trans-resveratrol | Forced Swimming Test, Tail Suspension Test | Synergistic reduction in immobility time. | Potentiated activation of the monoaminergic system. | nih.gov |

| 1-aryl-3-[(4-benzyl)piperidine-1-yl]propane derivatives | Forced Swimming Test | Significant decrease in immobility. | Not specified. |

Antipsychotic Activities

The development of novel antipsychotic agents has been a significant area of research for piperidine derivatives, with a focus on modulating dopamine (B1211576) and serotonin receptors. One such compound is roluperidone, a cyclic amide derivative containing a piperidine moiety. Roluperidone acts as an antagonist at 5-HT2A, σ2, and α1A receptors and has been investigated for its potential in treating the negative symptoms of schizophrenia nih.gov.

Another avenue of research has explored 1-(1,2-dihydro-2-acenaphthylenyl)piperazine derivatives as potential atypical antipsychotic agents. One compound from this series, 5-{2-[4-(1,2-dihydro-2-acenaphthylenyl)piperazinyl]ethyl}-2,3-dihydro-1H-indol-2-one, demonstrated significant affinities for both 5-HT1A and 5-HT2A receptors, with moderate affinity for the D2 receptor nih.gov. This receptor binding profile is indicative of an atypical antipsychotic, and the compound was shown to reverse catalepsy induced by haloperidol, further supporting this classification nih.gov.

| Compound/Derivative | Receptor Profile | Key Findings | Reference |

| Roluperidone | 5-HT2A, σ2, and α1A antagonist | Investigated for negative symptoms of schizophrenia. | nih.gov |

| 5-{2-[4-(1,2-dihydro-2-acenaphthylenyl)piperazinyl]ethyl}-2,3-dihydro-1H-indol-2-one | 5-HT1A and 5-HT2A antagonist, moderate D2 affinity | Atypical antipsychotic profile; reverses haloperidol-induced catalepsy. | nih.gov |

Analgesic Properties

The search for new and effective analgesic agents has led to the investigation of various piperidine derivatives. A study on 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives identified several compounds with potent analgesic activity nih.gov. The most active compounds in this series were found to be two to three times more potent than codeine, a commonly used opioid analgesic nih.gov. The stereochemistry of these compounds was found to be crucial for their activity, with the erythro isomers being remarkably more active than their threo counterparts nih.gov.

Methylphenidate, a well-known piperidine derivative, is primarily used for the treatment of ADHD, but it also possesses analgesic properties. It can be used to increase the analgesic effects of opioids in certain patient populations, such as those with terminal cancer wikipedia.org.

| Compound/Derivative | Potency | Key Findings | Reference |

| 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives | 2-3 times more potent than codeine | Erythro isomers are more active than threo isomers. | nih.gov |

| Methylphenidate | Not specified | Increases the analgesic effects of opioids. | wikipedia.org |

Neuroprotective Effects

The neuroprotective potential of piperidine derivatives has been highlighted in studies investigating their effects in models of neurodegenerative diseases such as Parkinson's disease. Piperine has been shown to exert a protective effect on dopaminergic neurons in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) nih.gov. The neuroprotective effects of piperine are attributed to its antioxidant, anti-apoptotic, and anti-inflammatory mechanisms. Specifically, piperine treatment was found to reduce the number of activated microglia, decrease the expression of the pro-inflammatory cytokine IL-1β, and mitigate oxidative stress nih.gov. Furthermore, it helped maintain the balance of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax nih.gov.

| Compound | Model | Key Findings | Mechanism of Action | Reference |

| Piperine | MPTP-induced Parkinson's disease in mice | Protected dopaminergic neurons, attenuated motor deficits. | Antioxidant, anti-apoptotic, and anti-inflammatory. | nih.gov |

Cholinolytic Activities

The term "cholinolytic" can refer to substances that block the action of acetylcholine (B1216132) (anticholinergic) or, more broadly, to agents that modulate the cholinergic system. In the context of piperidine derivatives, a significant body of research has focused on their activity as acetylcholinesterase (AChE) inhibitors. By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain, which is a key therapeutic strategy for Alzheimer's disease.

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity. One of the most potent inhibitors identified was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, which exhibited an IC50 value of 0.56 nM and showed an affinity for AChE that was 18,000 times greater than for butyrylcholinesterase (BuChE) nih.gov.

In another study, N-(2-(piperidine-1-yl)ethyl)benzamide derivatives were synthesized and evaluated as potential anti-Alzheimer's agents due to their AChE inhibitory activity. Some of these compounds showed promising results in in vitro assays.

Furthermore, research on ((piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides has identified potent dual inhibitors of both AChE and BuChE. One compound in this series, which incorporates a 3-chlorophenyl ring, emerged as the most potent inhibitor against both enzymes, with IC50 values of 9.68 ± 0.21 μM for AChE and 11.59 ± 1.2 μM for BuChE nih.gov.

Beyond AChE inhibition, some piperidine derivatives have been shown to interact directly with nicotinic cholinergic receptors. For example, certain 2,6-disubstituted piperidines have been found to have a high affinity for the ion channel associated with the nicotinic receptor complex nih.gov.

| Derivative Class | Target | Key Findings | Reference |

| 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives | Acetylcholinesterase (AChE) | Highly potent and selective AChE inhibition (IC50 = 0.56 nM). | nih.gov |

| N-(2-(piperidine-1-yl)ethyl)benzamide derivatives | Acetylcholinesterase (AChE) | Potential as anti-Alzheimer's agents. | |

| ((piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Potent dual inhibition (IC50 < 10 μM for AChE). | nih.gov |

| 2,6-disubstituted piperidines | Nicotinic cholinergic receptor ion channel | High affinity for the ion channel. | nih.gov |

Antihistamine Properties

There is currently a lack of specific data in the peer-reviewed literature detailing the antihistamine properties of this compound derivatives. However, the piperidine ring is a common structural motif in many known H1-antagonists. nih.gov Research into other classes of piperidine derivatives has identified potent antihistamine activity. For instance, certain xanthinyl-substituted piperidinyl derivatives have been shown to be potent, orally active H1-antagonists with a long duration of action. nih.gov One such compound, 7-[3-[4-(diphenylmethoxy)-1-piperidinyl]propyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione, emerged from these studies as a powerful H1-antagonist. nih.gov Furthermore, dual-activity ligands targeting both the histamine (B1213489) H3 and sigma-1 receptors have been developed from piperidine derivatives for the potential treatment of pain. nih.gov These examples underscore the potential of the piperidine scaffold in the development of antihistamines, even though the specific contribution of a this compound moiety has not been investigated.

Other Noteworthy Biological Activities

Blood Cholesterol Lowering Activity

A thorough review of existing scientific literature indicates no specific studies focused on the blood cholesterol-lowering activity of this compound derivatives. While piperidine derivatives, in general, are explored for a wide range of pharmacological effects, including antihyperlipidemic properties, this specific area of research for the this compound class appears to be uninvestigated. scispace.com

Antioxidant Activity

Specific research on the antioxidant properties of this compound derivatives is not currently available in the scientific literature. However, the broader class of piperidine derivatives has been the subject of numerous studies investigating their potential as antioxidant agents. scispace.comnih.govresearchgate.net These studies have shown that the antioxidant capacity of piperidine compounds can be attributed to various mechanisms, including the scavenging of free radicals and the inhibition of lipid peroxidation. nih.govnih.gov

For example, a series of novel 1,4-substituted piperidine derivatives were synthesized and evaluated for their ability to inhibit lipid peroxidation and scavenge hydroxyl radicals. nih.gov It was found that derivatives containing a cysteamine (B1669678) moiety with a free SH group were effective antioxidants. nih.gov The antioxidant activities of these compounds were also found to be influenced by their lipophilicity. nih.gov Another study on piperidinone oxime esters demonstrated that the introduction of a hydroxy group on an associated phenyl ring enhanced antioxidant activity. scispace.com

Table 1: Antioxidant Activity of Selected Piperidine Derivatives (Note: These are not this compound derivatives)

| Compound Class | Assay | Findings | Reference |

| 1,4-Substituted Piperidine-Cysteamine Derivatives | Lipid Peroxidation Inhibition, Hydroxyl Radical Scavenging | Effective antioxidant activity, attributed to the free SH group. | nih.gov |

| Piperidinone Oxime Esters | DPPH Assay, ABTS Radical Scavenging | Introduction of a hydroxy group on the phenyl ring enhanced activity. | scispace.com |

| Diarylpiperidin-4-ones | DPPH Assay | Some derivatives were found to be more active than the standard, ascorbic acid. | researchgate.net |

| Piperine | Free Radical Scavenging, Lipid Peroxidation Inhibition | Acts as a powerful superoxide (B77818) scavenger and inhibits lipid peroxidation. | nih.gov |

Antidiarrheal Activity

There is no available research in the peer-reviewed literature concerning the antidiarrheal properties of this compound or its derivatives. This specific biological activity has not been a focus of investigation for this class of compounds.

Cytotoxicity Assessments of Piperidine Ethanone Derivatives

While specific cytotoxicity data for this compound derivatives are limited, research on structurally related piperidine ethanone compounds provides some insight into the potential of this chemical class. A study on the synthesis and cytotoxicity of E-3-(piperidin-1-yl)-1-(4-substituted phenyl) prop-2-en-1-one derivatives as potential anticancer agents has been reported. researchgate.net This highlights that the piperidine ring coupled with a ketone-containing side chain is a scaffold of interest in cancer research.

Furthermore, other piperidine derivatives have been extensively evaluated for their cytotoxic effects against various cancer cell lines. nih.govresearchgate.netnih.gov For instance, a series of 1-(piperidin-4-yl)-carbonylthiosemicarbazides and 4-benzoylthiosemicarbazides were examined for their cytotoxicity in breast cancer cell lines, with some compounds showing potency comparable to the chemotherapy agent chlorambucil. nih.gov These compounds were also found to act as inhibitors of topoisomerase I and II. nih.gov

In another study, derivatives of 1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole were tested against several human cancer cell lines. researchgate.net One compound, in particular, demonstrated significant cytotoxic effects against colon, liver, and breast cancer cell lines. researchgate.net

Table 2: Cytotoxicity of Selected Piperidine Derivatives (Note: These are not this compound derivatives)

| Compound Class | Cell Line(s) | Activity | Reference |

| 4-Benzoylthiosemicarbazides with a piperidine moiety | MDA-MB-231, MCF-7 (Breast Cancer) | Potency slightly less than chlorambucil; IC50 at 50 µM against topoisomerase II. | nih.gov |

| 1-(naphthalen-1-ylmethyl)-3-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-3-ium chloride | DLD-1 (Colon Cancer) | IC50 value of 15.56 ± 4.01 μM. | researchgate.net |

| 1-(4-methylbenzyl)-3-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-3-ium chloride | HepG2 (Liver Cancer) | IC50 value of 15.16 μM. | researchgate.net |

These findings suggest that while the specific this compound scaffold has not been a primary focus, the broader family of piperidine derivatives holds significant promise in the development of cytotoxic and anticancer agents.

Mechanistic Investigations of Biological Interactions

Elucidation of Molecular Mechanisms of Action for 1-(Piperidin-2-yl)ethanone Analogues

The molecular mechanisms of action for analogues of this compound are diverse and depend on the specific structural modifications of the parent molecule. For instance, some analogues are designed to target the central nervous system, while others have been investigated for their anticancer or antiviral properties.

One area of investigation has been the development of multi-target ligands for the treatment of schizophrenia. Analogues based on indazole and piperazine (B1678402) scaffolds have been synthesized and evaluated for their affinity towards dopamine (B1211576) and serotonin (B10506) receptors, which are key targets in the pathophysiology of schizophrenia. nih.gov The introduction of various substituents on the aryl part of the piperazine moiety has been shown to significantly influence the binding affinity of these derivatives to dopamine D2, and serotonin 5-HT1A and 5-HT2A receptors. nih.gov

Another class of analogues, the 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol derivatives, has been identified as selective inhibitors of glutaminase (B10826351) 1 (GLS1). nih.gov The proposed mechanism involves the upregulation of reactive oxygen species (ROS) levels through the mitochondrial GLS1 pathway. nih.gov

Furthermore, phenyl-1-pyridin-2yl-ethanone-based iron chelators have been shown to inhibit HIV-1 transcription. Their mechanism of action involves the upregulation of IκB-α expression, leading to an accumulation of cytoplasmic NF-κB. These compounds also inhibit the activity of cyclin-dependent kinase 2 (CDK2) and reduce the amount of CDK9/cyclin T1 in the positive transcription elongation factor b (P-TEFb) complex, which is crucial for HIV-1 transcription. bldpharm.com

Ligand-Receptor Binding Affinity Studies

Several analogues of this compound have demonstrated significant interactions with neurotransmitter receptors, particularly those for serotonin and dopamine.

A novel atypical antipsychotic candidate, 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), has shown high affinities for human cloned dopamine D1, D2, D3, and D4 receptors, as well as for the 5-HT2A receptor and the α1 adrenoceptor. rsc.org The binding affinities (Ki values) for these receptors were in the nanomolar range, indicating potent interactions. rsc.org

Similarly, a series of novel multi-target ligands based on indazole and piperazine scaffolds displayed high nanomolar affinities for dopamine D2, D3, and serotonin 5-HT7 receptors. nih.gov Competition radioligand binding assays confirmed the interaction of these compounds with human cloned D2, 5-HT1A, and 5-HT2A receptors. nih.gov

The introduction of a methyl substituent into 1,4-disubstituted piperazines to create 1,2,4-trisubstituted piperazine derivatives has been shown to, in some cases, increase the affinity for 5-HT2A receptors while maintaining or slightly improving the affinity for 5-HT1A receptors. sigmaaldrich.com

Enkephalin analogues conjugated with N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives have exhibited remarkable binding affinities in the nanomolar to subnanomolar range at both μ and δ opioid receptors.

The table below summarizes the binding affinities of some this compound analogues to various neurotransmitter receptors.

| Compound/Analogue | Receptor | Binding Affinity (Ki, nM) |

| NRA0562 | Dopamine D1 | 7.09 rsc.org |

| Dopamine D2 | 2.49 rsc.org | |

| Dopamine D3 | 3.48 rsc.org | |

| Dopamine D4 | 1.79 rsc.org | |

| Serotonin 5-HT2A | 1.5 rsc.org | |

| α1 Adrenoceptor | 0.56 rsc.org | |

| Indazole-piperazine analogue (Compound 11) | Serotonin 5-HT7 | High nanomolar range nih.gov |

| Enkephalin-N-phenyl-N-(piperidin-2-ylmethyl)propionamide conjugates | μ Opioid Receptor | 0.6-0.9 |

| δ Opioid Receptor | 0.2-1.2 |

Analogues of this compound have also been investigated for their ability to inhibit or modulate the activity of key enzymes.

A series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogues have been identified as potent and selective inhibitors of glutaminase 1 (GLS1), with one derivative, compound 24y, showing an IC50 value of 68 nM. nih.gov This compound exhibited over 220-fold selectivity for GLS1 over GLS2. nih.gov

Phenyl-1-pyridin-2yl-ethanone-based iron chelators have been found to inhibit the activity of CDK2 and reduce the amount of CDK9/cyclin T1. bldpharm.com

Schiff bases derived from 2-(piperidin-4-yl)ethanamine (B1607912) have shown promising inhibitory activity against pancreatic porcine lipase (B570770), suggesting their potential as antiobesity agents. evitachem.com

The table below presents the inhibitory concentrations (IC50) of some this compound analogues against specific enzymes.

| Compound/Analogue | Enzyme | IC50 |

| Compound 24y (a 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogue) | Glutaminase 1 (GLS1) | 68 nM nih.gov |

In Vitro and In Vivo Pharmacological Profiling

The pharmacological profiles of this compound analogues have been characterized through a variety of in vitro and in vivo studies.

In vitro, the atypical antipsychotic candidate NRA0562 demonstrated potent antagonism of methamphetamine-induced effects. rsc.org In cell-based assays, 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogues were shown to upregulate ROS levels, consistent with their inhibition of the mitochondrial GLS1 pathway. nih.gov